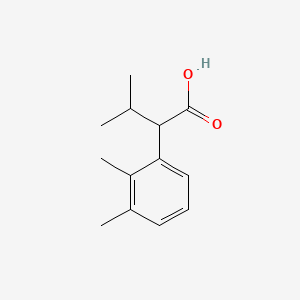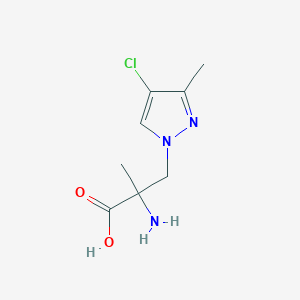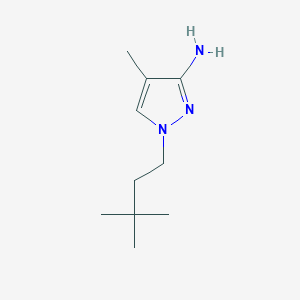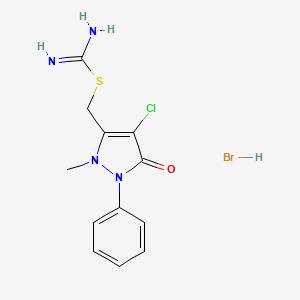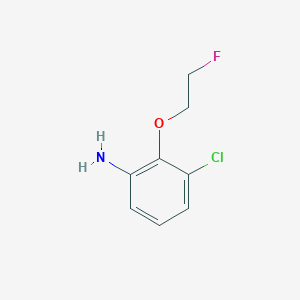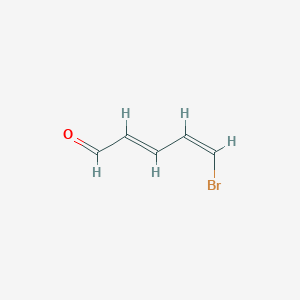
(2E,4Z)-5-bromopenta-2,4-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4Z)-5-bromopenta-2,4-dienal is an organic compound characterized by the presence of a bromine atom and conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-5-bromopenta-2,4-dienal can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions. For instance, the alkenylation of ethyl (E)- and (Z)-β-bromoacrylates using palladium catalysts can yield the desired compound with high stereoselectivity . Another method involves the nucleophilic addition of bis(trimethylsilyl)ketene acetals to aryl ynones substituted by halogen groups, activated by boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E,4Z)-5-bromopenta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alkanes or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2E,4Z)-5-bromopenta-2,4-dienal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which (2E,4Z)-5-bromopenta-2,4-dienal exerts its effects involves interactions with molecular targets and pathways. For example, in Diels-Alder reactions, the compound can act as a dienophile, participating in cycloaddition reactions to form cyclic compounds. The electron density reorganization and bond formation processes are critical to its reactivity .
Comparison with Similar Compounds
Similar Compounds
(2E,4Z)-5,7-diphenylhepta-2,4-dien-6-ynoic acids: These compounds share similar structural features and are used in the synthesis of molecular semiconductors.
(2E,4E)-2,4-hexadiene: This compound has similar conjugated double bonds and is used in various organic synthesis applications.
Uniqueness
(2E,4Z)-5-bromopenta-2,4-dienal is unique due to the presence of the bromine atom, which imparts distinct reactivity and functionalization potential. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
168295-34-9 |
|---|---|
Molecular Formula |
C5H5BrO |
Molecular Weight |
161.00 g/mol |
IUPAC Name |
(2E,4Z)-5-bromopenta-2,4-dienal |
InChI |
InChI=1S/C5H5BrO/c6-4-2-1-3-5-7/h1-5H/b3-1+,4-2- |
InChI Key |
WKFJJJAAEKCXJP-TZFCGSKZSA-N |
Isomeric SMILES |
C(=C/C=O)\C=C/Br |
Canonical SMILES |
C(=CC=O)C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


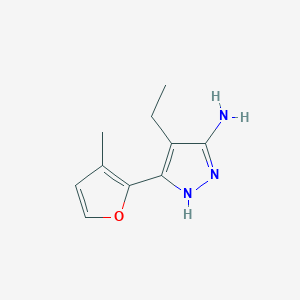
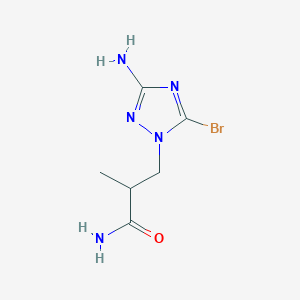
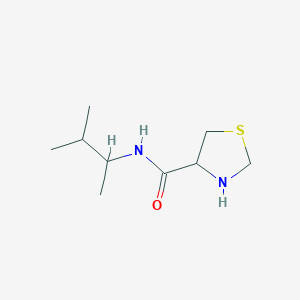
![5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239806.png)
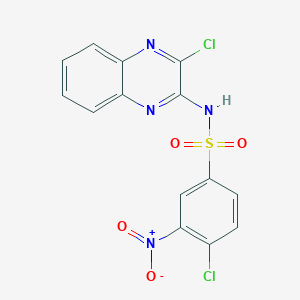
![6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15239824.png)
![7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B15239836.png)
![rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239838.png)
![1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B15239839.png)
